Dysprosium carbonate

描述

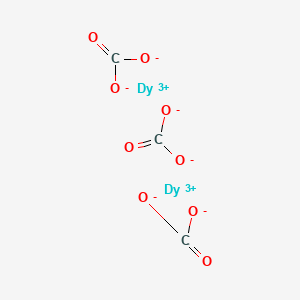

Structure

3D Structure of Parent

属性

IUPAC Name |

dysprosium(3+);tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Dy/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXMZGYYAAPYRV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Dy+3].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Dy2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890594 | |

| Record name | Dysprosium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5066-34-2 | |

| Record name | Carbonic acid, dysprosium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005066342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, dysprosium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didysprosium tricarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Dysprosium Carbonate Materials

Precipitation Synthesis Routes

Precipitation from solution is a primary strategy for synthesizing dysprosium carbonate materials. This approach involves the reaction of a soluble dysprosium salt with a carbonate source under controlled conditions to yield an insoluble this compound product. Variations in this fundamental technique allow for the production of materials with different characteristics, from crystalline nanoparticles to amorphous intermediates.

Direct Precipitation Methods

Direct precipitation, also known as direct carbonation, is a common and cost-effective technique for producing this compound. researchgate.netspringerprofessional.de This method typically involves the direct mixing of aqueous solutions containing a dysprosium salt and a carbonate-containing precipitating agent. researchgate.netresearchgate.net

The synthesis of this compound via aqueous solution precipitation is a well-established method. researchgate.net It involves the reaction between a dysprosium(III) salt, such as dysprosium nitrate (B79036) (Dy(NO₃)₃) or dysprosium chloride (DyCl₃), and a carbonate source like sodium carbonate (Na₂CO₃) or ammonium (B1175870) bicarbonate. researchgate.netresearchgate.netontosight.aiwordpress.com When aqueous solutions of these reactants are mixed, a white precipitate of this compound forms. wordpress.com For instance, one method describes the addition of a 50 mM solution of DyCl₃ to a 50 mM Na₂CO₃ solution at room temperature, resulting in the immediate formation of a gel-like precipitate. wordpress.com This technique is valued for being a facile, well-regulated, and cost-effective route for producing insoluble salts. researchgate.netspringerprofessional.de The resulting product can be a precursor for dysprosium oxide nanoparticles through subsequent thermal decomposition. researchgate.netspringerprofessional.de

The concentration of the reacting species is a critical parameter that significantly influences the properties of the synthesized this compound. researchgate.netspringerprofessional.de Research has shown that controlling the concentration of the carbonate ion is essential for tailoring the size of the product particles. researchgate.net Increasing the concentration of reactants can lead to an enhanced crystal size, which is attributed to a higher nucleation rate of the primary particles that then aggregate. researchgate.net Conversely, using non-stoichiometric reactant concentrations, where one reactant is in excess, can cause a significant reduction in the crystal size. researchgate.net This effect is thought to be due to the adsorption of the excess ionic species onto the surface of the primary particles, which inhibits their aggregation. researchgate.net The Taguchi method, a statistical approach for optimizing process parameters, has been employed to evaluate the optimal concentrations for producing nanoparticles with desired characteristics. researchgate.net

Table 1: Effect of Reactant Concentration on this compound Synthesis

| Parameter | Observation | Impact on Product | Source |

|---|---|---|---|

| Increasing Reactant Concentration | Enhanced nucleation of primary particles. | Leads to larger crystal sizes through aggregation. | researchgate.net |

| Non-Stoichiometric Reactant Ratios | Adsorption of excess ions on primary particles. | Results in a significant reduction of crystal size. | researchgate.net |

| Carbonate Ion Concentration | A key controllable factor in the precipitation process. | Directly influences the final particle size of the product. | researchgate.net |

Table 2: Influence of Process Parameters on Nanoparticle Synthesis

| Parameter | Control Strategy | Effect on Product | Source |

|---|---|---|---|

| Addition Rate | Slower feeding rate of the precipitating agent. | Leads to the formation of smaller nanoparticles. | sigmaaldrich.comnih.govcapes.gov.br |

| Temperature | Optimized control of the reactor temperature. | Influences nucleation and growth kinetics, affecting particle size. | researchgate.netspringerprofessional.de |

Sonochemical Synthesis of this compound Nanoparticles

Sonochemical methods offer an alternative route for the synthesis of this compound nanoparticles. sigmaaldrich.com This technique utilizes the energy of ultrasonic cavitation to drive the chemical reaction. In a typical procedure, this compound nanoparticles are synthesized through the reaction of dysprosium acetate (B1210297) and sodium bicarbonate (NaHCO₃) under ultrasonic irradiation. sigmaaldrich.comnih.govcapes.gov.br The intense local heating and pressure generated by the collapse of cavitation bubbles facilitate the formation of nanostructured materials. The resulting nanoparticles, identified as Dy₂(CO₃)₃·1.7H₂O, can be subsequently converted into dysprosium oxide (Dy₂O₃) nanoparticles with an average size of about 17 nm via calcination. sigmaaldrich.comnih.govcapes.gov.br The morphology and particle size of the products are influenced by parameters such as the sonication time and the rate at which the precipitating agent is added. sigmaaldrich.comnih.govresearchgate.net The synthesized nanostructures are typically characterized using techniques like SEM, XRD, TEM, and FT-IR. sigmaaldrich.comnih.gov

Controlled Addition Methods for Amorphous Precursors

The synthesis of amorphous this compound (ADC) serves as a route to obtaining highly reactive precursor materials. wordpress.comresearchgate.net ADC can be synthesized at room temperature by the controlled addition of a dysprosium salt solution, such as dysprosium chloride, to a sodium carbonate solution with continuous stirring. wordpress.com This process leads to the immediate formation of a white, gel-like precipitate of ADC. wordpress.com This poorly ordered precursor, with the formula Dy₂(CO₃)₃·4H₂O, consists of highly hydrated, spherical nanoparticles with diameters in the range of 10–20 nm. wordpress.comresearchgate.net This amorphous phase is exceptionally stable under dry conditions, even at elevated temperatures (up to 550 °C). researchgate.net However, when aged in an aqueous solution, the ADC acts as a precursor and transforms into various crystalline phases, such as the metastable tengerite-type Dy₂(CO₃)₃·2–3H₂O, and eventually the more stable kozoite-type DyCO₃(OH) at higher temperatures. wordpress.comresearchgate.netresearchgate.net This transformation follows Ostwald's rule of stages, where the more soluble, metastable amorphous phase dissolves and recrystallizes into more stable crystalline forms. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Dy₂(CO₃)₃ |

| Dysprosium(III) Nitrate | Dy(NO₃)₃ |

| Dysprosium(III) Chloride | DyCl₃ |

| Sodium Carbonate | Na₂CO₃ |

| Ammonium Bicarbonate | NH₄HCO₃ |

| Dysprosium Oxide | Dy₂O₃ |

| Sodium Bicarbonate | NaHCO₃ |

| Dysprosium Acetate | Dy(C₂H₃O₂)₃ |

| Hydrated this compound | Dy₂(CO₃)₃·xH₂O |

| Amorphous this compound | Dy₂(CO₃)₃·4H₂O |

| Tengerite-type this compound | Dy₂(CO₃)₃·2–3H₂O |

| Kozoite-type Dysprosium Hydroxycarbonate | DyCO₃(OH) |

| Carbonic Acid | H₂CO₃ |

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is a versatile and widely employed method for crystallizing substances from high-temperature aqueous solutions under high vapor pressure. chemeurope.com This technique is particularly advantageous for producing crystalline phases that are not stable at their melting point and allows for excellent control over the composition and quality of the resulting crystals. chemeurope.com

High-Temperature, High-Pressure Hydrothermal Crystallization

High-temperature, high-pressure hydrothermal synthesis is effective for obtaining specific crystalline forms of this compound. In this method, a pressure vessel, known as an autoclave, is used to subject the reactants to elevated temperatures and pressures. chemeurope.com For instance, single crystals of the basic dysprosium carbonates Dy₂O₂(CO₃) and DyCO₃(OH) have been successfully synthesized using this approach. The process involves a mixture of DyCl₃·6H₂O with K₂CO₃ or Cs₂CO₃, respectively, in the presence of CO₂ and H₂O in a steel autoclave. capes.gov.brresearchgate.net The synthesis of Dy₂O₂(CO₃) is carried out at 480 °C, while DyCO₃(OH) is formed at 400 °C. capes.gov.brresearchgate.net This method facilitates the crystallization of materials that might otherwise be difficult to produce, including those with high vapor pressures near their melting points. chemeurope.com

Synthesis of Specific this compound Phases via Hydrothermal Processes

Hydrothermal processes allow for the targeted synthesis of different this compound phases by carefully controlling the reaction conditions. The crystallization of amorphous this compound (ADC) in solution can lead to various stable and metastable phases. wordpress.com Initially, a poorly ordered precursor, identified as Dy₂(CO₃)₃·xH₂O with a spherical morphology, is formed. researchgate.netacs.org Through hydrothermal treatment, this amorphous phase undergoes a series of transformations. researchgate.netresearchgate.net A metastable tengerite-type phase, Dy₂(CO₃)₃·2–3H₂O, can form first, which then transforms into the more stable orthorhombic kozoite-type phase, DyCO₃(OH). wordpress.comresearchgate.net This transformation follows Ostwald's rule of stages, where the metastable phase dissolves and recrystallizes into the stable basic this compound. researchgate.netacs.org

Influence of Reaction Conditions (Temperature, Time, Precursors) on Product Morphology and Phase Purity

The morphology and phase purity of the final this compound product are highly dependent on the reaction conditions, including temperature, reaction time, and the nature of the precursors.

Temperature and Time: The transformation of amorphous this compound to crystalline phases is significantly influenced by temperature and duration. At 165 °C, the transformation to the kozoite-type phase DyCO₃(OH) occurs over a prolonged period of 15 days. wordpress.comresearchgate.net Increasing the temperature to 220 °C accelerates this crystallization, with the same phase being obtained in just 12 hours. wordpress.comresearchgate.net Higher temperatures also lead to larger crystallite sizes. wordpress.com For example, at 165 °C, the crystallite size of DyCO₃(OH) is just under 400 nm, while at 220 °C, it more than doubles to approximately 1,100 nm. wordpress.com

Precursors: The initial precursor material plays a crucial role in the synthesis pathway. The process often starts with an amorphous this compound (ADC), Dy₂(CO₃)₃·4H₂O, which consists of highly hydrated spherical nanoparticles. wordpress.comresearchgate.net This ADC precursor is remarkably stable under dry conditions but transforms in an aqueous solution. wordpress.com The transformation sequence typically involves the formation of an intermediate tengerite-type phase before yielding the final stable kozoite-type structure. wordpress.comresearchgate.net

Table 1: Influence of Hydrothermal Conditions on this compound Synthesis

| Precursor | Temperature (°C) | Time | Product Phase | Morphology/Crystallite Size |

|---|---|---|---|---|

| Amorphous Dy₂(CO₃)₃·4H₂O | 21 | 2 days | Tengerite-type Dy₂(CO₃)₃·2–3H₂O | Nanocrystalline (~7 nm) |

| Amorphous Dy₂(CO₃)₃·4H₂O | 165 | 15 days | Kozoite-type DyCO₃(OH) | ~400 nm |

| Amorphous Dy₂(CO₃)₃·4H₂O | 220 | 12 hours | Kozoite-type DyCO₃(OH) | ~1,100 nm |

| DyCl₃·6H₂O + K₂CO₃ | 480 | - | Dy₂O₂(CO₃) | Single crystals |

| DyCl₃·6H₂O + Cs₂CO₃ | 400 | - | DyCO₃(OH) | Single crystals |

Molecular Dysprosium(III) Tetra-carbonate Complex Synthesis

Beyond the common extended solid-state structures, molecular complexes of this compound have also been synthesized. A notable example is the isolation of single crystals of a dysprosium(III) tetra-carbonate complex, [C(NH₂)₃]₄Dy(CO₃)₄(H₂O)·13H₂O. acs.org This compound represents one of the few reported molecular lanthanide carbonate structures. researchgate.netacs.org Its synthesis was achieved from concentrated guanidinium (B1211019) carbonate solutions, leading to the formation of discrete molecular moieties rather than extended one-, two-, or three-dimensional networks. researchgate.netacs.org

Preparation of Basic this compound Forms (e.g., DyCO₃(OH), Dy₂O₂(CO₃))

Basic dysprosium carbonates, such as DyCO₃(OH) and Dy₂O₂(CO₃), are significant phases that can be prepared through various synthesis routes, primarily hydrothermal methods.

The synthesis of DyCO₃(OH), a kozoite-type orthorhombic phase, often begins with an amorphous this compound precursor in an aqueous solution. wordpress.com This amorphous precursor, Dy₂(CO₃)₃·xH₂O, transforms into the more stable basic carbonate DyCO₃(OH) under hydrothermal conditions. researchgate.netacs.org The transformation is time and temperature-dependent, with higher temperatures favoring faster crystallization. wordpress.com

Single crystals of both DyCO₃(OH) and Dy₂O₂(CO₃) have been obtained via high-temperature hydrothermal synthesis. capes.gov.brresearchgate.net The preparation of DyCO₃(OH) crystals involved reacting DyCl₃·6H₂O with Cs₂CO₃ at 400°C. capes.gov.brresearchgate.net For Dy₂O₂(CO₃) crystals, DyCl₃·6H₂O was reacted with K₂CO₃ at a higher temperature of 480°C. capes.gov.brresearchgate.net It is known that the kozoite-type DyCO₃(OH) will transform to Dy₂O₂CO₃ at temperatures above 450°C. wordpress.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of inorganic materials to minimize environmental impact and improve sustainability. nih.gov These approaches focus on using less hazardous reagents, environmentally benign solvents, and energy-efficient methods. nih.govresearchgate.net

One such green technique is the Chemical Bath Deposition (CBD) method, which allows for easy control of crystalline growth parameters. scielo.org.mx This method has been used to prepare this compound in an aqueous solution at an alkaline pH. scielo.org.mx The synthesis can be carried out at relatively low temperatures, such as 20°C and 90°C, making it an energy-efficient process. scielo.org.mx The use of water as a solvent is a key feature of this green approach. researchgate.net

Other green synthesis strategies that have been explored for various nanomaterials and could be applicable to this compound include sonochemical methods, which use ultrasonic waves, and microwave-assisted synthesis. researchgate.netresearchgate.net These techniques can often accelerate reaction rates and lead to the formation of nanomaterials with controlled properties. researchgate.net The use of urea (B33335) as a CO₂ source in decomposition syntheses is another common laboratory practice, particularly for producing orthorhombic hydroxycarbonates, as it is a slow hydrolysis process at temperatures around 90°C. mdpi.com

Structural Characterization and Crystallography of Dysprosium Carbonate

X-ray Diffraction (XRD) Analysis of Dysprosium Carbonate Phases

X-ray diffraction (XRD) is a primary tool for investigating the crystalline nature of materials. It provides detailed information about the atomic and molecular structure, phase composition, and crystallinity of this compound.

Powder X-ray diffraction (PXRD) is extensively used for the identification of different this compound phases and to assess their crystallinity. The technique involves directing X-rays at a powdered sample and measuring the scattered intensity as a function of the scattering angle.

Initially, this compound often precipitates from solution as a poorly ordered or amorphous precursor, identified as amorphous this compound (ADC). wordpress.comresearchgate.netresearchgate.net This amorphous phase exhibits broad humps in its PXRD pattern, typically centered around 20°, 30°, and 45° 2θ, confirming its non-crystalline nature. whiterose.ac.uk This ADC is exceptionally stable under dry conditions, even at elevated temperatures up to 550°C. researchgate.netwhiterose.ac.uk

Upon aging in an aqueous solution, this amorphous precursor transforms into crystalline phases. wordpress.com One of the first crystalline forms to appear is a tengerite-type this compound, Dy₂(CO₃)₃·2-3H₂O. researchgate.netwhiterose.ac.uk The PXRD pattern of this phase is comparable to other rare-earth carbonates with a tengerite-type structure. whiterose.ac.uk Further transformation, particularly under hydrothermal conditions (e.g., 165°C for extended periods or 220°C), leads to the formation of the more stable orthorhombic kozoite-type phase, DyCO₃(OH). wordpress.comresearchgate.net The crystallinity of these phases can be determined from the sharpness and intensity of the diffraction peaks. For instance, the crystallite size of DyCO₃(OH) has been observed to increase with higher reaction temperatures. wordpress.com

The transformation sequence can be summarized as: Amorphous Dy₂(CO₃)₃·4H₂O → Metastable Tengerite-type Dy₂(CO₃)₃·2-3H₂O → Stable Kozoite-type DyCO₃(OH). researchgate.netresearchgate.net

While powder XRD is useful for phase identification, single-crystal X-ray diffraction provides precise information about the molecular and extended crystal structures, including bond lengths, bond angles, and atomic coordinates. unlv.edu

For this compound compounds, obtaining single crystals suitable for XRD analysis can be challenging. However, studies have successfully characterized molecular this compound complexes. For example, the tetra-carbonate complex [C(NH₂)₃]₄Dy(CO₃)₄(H₂O)·13H₂O was isolated and its structure determined by single-crystal XRD. This marked a significant step as it was one of the first reported molecular carbonate structures for dysprosium characterized by this method.

The different crystalline forms (polymorphs) of this compound and its related compounds are characterized by distinct crystallographic parameters, including the crystal system, space group, and unit cell dimensions.

This compound can crystallize in a tengerite-type structure, typically as a hydrated form, Dy₂(CO₃)₃·xH₂O (where x is typically 2-3). researchgate.netwikipedia.org This structure is common among several rare-earth carbonates. whiterose.ac.uknih.gov The tengerite structure consists of nine-fold coordinated rare-earth element-oxygen polyhedra, which are linked to each other and to two crystallographically independent, irregular carbonate groups. whiterose.ac.uk This arrangement forms a structure with channels where water molecules are located. whiterose.ac.uk The formation of tengerite-type structures has been observed for rare-earth elements from neodymium to erbium under specific hydrothermal synthesis conditions. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Not specified in search results |

| a (Å) | Not specified in search results |

| b (Å) | Not specified in search results |

| c (Å) | Not specified in search results |

| V (ų) | Not specified in search results |

The basic this compound, DyCO₃(OH), often crystallizes in an orthorhombic kozoite-type structure. wordpress.comresearchgate.netwikipedia.org This phase is considered the thermodynamically stable end-product under certain hydrothermal conditions. wordpress.com The structure of kozoite-type carbonates consists of nine-fold irregular Dy–O polyhedra linked to other Dy polyhedra and regular CO₃ groups, creating a three-dimensional network. wordpress.com Studies have identified orthorhombic modifications of the kozoite-type structure for dysprosium with the space group P2₁2₁2₁. fmm.ru

Table 2: Crystallographic Data for Orthorhombic Kozoite-Type DyCO₃(OH)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma or P2₁2₁2₁ wordpress.comfmm.ru |

| a (Å) | Not specified in search results |

| b (Å) | Not specified in search results |

| c (Å) | Not specified in search results |

| V (ų) | Not specified in search results |

In addition to the tengerite and kozoite types, dysprosium can form other basic carbonate structures, including hexagonal and other orthorhombic polymorphs. mdpi.com Hexagonal rare-earth hydroxycarbonates, RE(CO₃)OH, have been synthesized hydrothermally and belong to the space group P6̅. researchgate.net The choice between orthorhombic and hexagonal structures is influenced by synthesis conditions such as temperature. researchgate.netmdpi.com Generally, with increasing atomic number across the lanthanide series, the unit cell parameters of both orthorhombic and hexagonal hydroxycarbonates decrease. mdpi.com A molecular tetra-carbonate complex of dysprosium has been characterized with a tetragonal crystal system and a P4/n space group.

Table 3: Crystallographic Data for a Molecular this compound Complex

| Compound | [C(NH₂)₃]₄Dy(CO₃)₄(H₂O)·13H₂O |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P4/n |

| a=b (Å) | 15.3199(11) researchgate.net |

| c (Å) | 7.5129(11) researchgate.net |

| V (ų) | Calculable from a and c |

Crystallographic Parameters of this compound Polymorphs

Monoclinic and Tetragonal Molecular Carbonates

While many lanthanide carbonates form extended one- to three-dimensional structures, molecular this compound complexes have also been successfully synthesized and characterized. researchgate.netacs.org A notable example is a dysprosium(III) tetra-carbonate complex, [C(NH₂)₃]₄Dy(CO₃)₄(H₂O)·13H₂O, which was isolated from concentrated guanidinium (B1211019) carbonate solutions. researchgate.netacs.org This compound represents one of the first molecular carbonate structures reported for dysprosium to be characterized via single-crystal X-ray diffraction. researchgate.netacs.org The structure is classified under the tetragonal crystal system. researchgate.netacs.org In the same study, a similar molecular complex was synthesized with erbium, which exhibited a monoclinic crystal structure. researchgate.netacs.org

Space Groups and Unit Cell Parameters

The specific arrangement of atoms in the crystal lattice of this compound compounds is defined by their space group and unit cell parameters. These parameters vary depending on the specific compound, such as whether it is a simple carbonate, a hydroxy-carbonate, or a complex molecular carbonate.

For the tetragonal molecular dysprosium tetra-carbonate, [C(NH₂)₃]₄Dy(CO₃)₄(H₂O)·13H₂O, single-crystal X-ray diffraction studies have identified the space group as P4/n. researchgate.netacs.org The unit cell parameters for this compound were determined to be a = b = 15.3199(11) Å and c = 7.5129(11) Å. researchgate.netacs.org

Other this compound compounds exhibit different crystal structures. For instance, the basic dysprosium hydroxy-carbonate, Dy(OH)(CO₃), crystallizes in the hexagonal system with a space group of P-6. researchgate.netugr.es Its unit cell parameters are a = 1201.0(1) pm and c = 971.8(9) pm. researchgate.netugr.es Another orthorhombic modification of this compound hydroxide (B78521), Dy(CO₃)OH (kozoite-type), has been identified with a space group of P212121. fmm.ru

Crystallographic Data for Selected this compound Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| [C(NH₂)₃]₄Dy(CO₃)₄(H₂O)·13H₂O | Tetragonal | P4/n | a = b = 15.3199(11) Å, c = 7.5129(11) Å | researchgate.netacs.org |

| Dy(OH)(CO₃) | Hexagonal | P-6 | a = 1201.0(1) pm, c = 971.8(9) pm | researchgate.netugr.es |

| Dy(CO₃)OH (kozoite-type) | Orthorhombic | P212121 | Not specified in search results | fmm.ru |

Electron Microscopy Studies of this compound Morphology

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for investigating the morphology, particle size, and microstructure of this compound materials.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

SEM analysis provides detailed high-resolution images of a material's surface, revealing its morphology and the size of its constituent particles. nanoscience.commeasurlabs.compsu.edu Studies on amorphous this compound (ADC), with the formula Dy₂(CO₃)₃·4H₂O, have utilized SEM to characterize its form. researchgate.networdpress.com These analyses show that the precursor ADC material consists of spherical nanoparticles. researchgate.net

Further investigation using SEM has tracked the morphological changes that occur when ADC is aged in solution at different temperatures. researchgate.net For example, when aged at ambient temperature (21°C) or 90°C, the amorphous spheres transform into acicular crystals or needles. researchgate.net These crystalline solids were identified as a tengerite-type this compound, Dy₂(CO₃)₃·2–3H₂O. researchgate.networdpress.com This demonstrates how SEM can be used to observe the evolution from an amorphous, spherical morphology to a crystalline, needle-like structure.

Transmission Electron Microscopy (TEM) for Nanoparticle Characterization and Lattice Imaging

TEM offers even higher magnification than SEM, enabling the characterization of individual nanoparticles and, in high-resolution mode, the imaging of crystal lattices. mdpi.comxray.cz For amorphous this compound (ADC), TEM studies have confirmed that it is composed of highly hydrated spherical nanoparticles with diameters in the range of 10–20 nm. researchgate.networdpress.comwhiterose.ac.uk These nanoparticles are exceptionally stable under dry heating conditions. researchgate.networdpress.com TEM can also reveal changes induced by the analysis itself; for instance, prolonged exposure of ADC to the electron beam can cause it to crystallize into dysprosium(III) oxide (Dy₂O₃). whiterose.ac.uk

Spectroscopic Analysis of this compound

Spectroscopic techniques are crucial for probing the chemical bonding and functional groups within a compound. Fourier Transform Infrared (FTIR) spectroscopy, in particular, is widely used to identify the vibrational modes of the carbonate and other groups in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds. mdpi.com The resulting spectrum acts as a molecular fingerprint. mdpi.com For this compound compounds, FTIR is used to identify the characteristic vibrations of the carbonate ions (CO₃²⁻) and any associated water or hydroxyl groups.

The FTIR spectrum of amorphous this compound, Dy₂(CO₃)₃·4H₂O, shows several key features. researchgate.net A prominent broad band observed between approximately 2,500 and 3,700 cm⁻¹ is characteristic of O-H stretching vibrations, confirming the presence of structural water in the hydrated compound. researchgate.net The spectrum also displays bands that represent the main stretching vibrations of the carbonate ions. researchgate.net Other studies focusing on synthesized Dy₂(CO₃)₃ nanoparticles have identified specific vibrational modes, including the v₁ symmetric stretching mode around 1098 cm⁻¹ and the v₃ asymmetric C-O stretching mode near 1063 cm⁻¹. researchgate.net The positions of these carbonate vibrational bands are fundamental for confirming the chemical identity and structure of the material. spectroscopyonline.comd-nb.info

Key FTIR Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Compound | Reference |

|---|---|---|---|

| O-H Stretching (Structural Water) | ~2,500 - 3,700 | Dy₂(CO₃)₃·4H₂O (Amorphous) | researchgate.net |

| v₁ Symmetric Stretching (Carbonate) | ~1098 | Dy₂(CO₃)₃ | researchgate.net |

| v₃ Asymmetric C-O Stretching (Carbonate) | ~1063 | Dy₂(CO₃)₃ | researchgate.net |

Raman Spectroscopy for Crystalline Phase Identification and Vibrational Modes

Raman spectroscopy serves as a powerful non-destructive technique for identifying the crystalline phases and probing the vibrational modes of this compound. mdpi.comgia.edu Analysis of this compound nanocrystals using Micro-Raman spectroscopy has been used to identify their vibrational modes. scielo.org.mx Studies have shown that this compound, specifically Dy₂(CO₃)₃, can be identified in an orthorhombic crystalline phase. scielo.org.mxresearchgate.netresearchgate.net

The Raman spectra of orthorhombic this compound are characterized by distinct vibrational modes primarily assigned to the internal vibrations of the carbonate (CO₃²⁻) ion. scielo.org.mxresearchgate.net These modes are observed in the frequency range of approximately 150 cm⁻¹ to 1800 cm⁻¹. scielo.org.mxresearchgate.net Key identified vibrational modes include a symmetric stretching mode (ν₁) and an asymmetric C-O stretching mode (ν₃). scielo.org.mx The symmetric stretching vibration is typically observed around 1098 cm⁻¹, while the asymmetric stretching is situated near 1063 cm⁻¹. scielo.org.mxresearchgate.netresearchgate.net The presence and position of these bands are indicative of the orthorhombic crystal structure of the this compound. scielo.org.mx

The following table summarizes the key Raman vibrational modes identified for orthorhombic this compound.

| Vibrational Mode | Assignment | Frequency (cm⁻¹) | Crystalline Phase | Reference |

| ν₁ | Symmetric Stretching | ~1098 | Orthorhombic | scielo.org.mxresearchgate.netresearchgate.net |

| ν₃ | Asymmetric C-O Stretching | ~1063 | Orthorhombic | scielo.org.mxresearchgate.netresearchgate.net |

These Raman signatures are crucial for confirming the phase purity of synthesized this compound and for studying its structural transformations, for instance, during thermal annealing processes where it converts to dysprosium oxide (Dy₂O₃). scielo.org.mx

Photoluminescence Spectroscopy for Electronic Transitions and Optical Properties

Photoluminescence (PL) spectroscopy is a vital tool for investigating the electronic transitions and optical properties of this compound. The luminescence of this compound is linked to the intra-4f electronic transitions of the trivalent dysprosium ion (Dy³⁺). scielo.org.mx These transitions, which occur from the ground state (⁶H₁₅/₂) to various excited states, give rise to characteristic absorption and emission spectra. scielo.org.mx

The optical behavior of this compound nanocrystals can be analyzed across the UV-Vis-NIR region. scielo.org.mx Absorption measurements reveal multiple bands that are assigned to the 4f→4f electronic intra-transitions of the Dy³⁺ cation. scielo.org.mx These transitions include excitations from the ⁶H₁₅/₂ ground state to several higher energy levels. scielo.org.mx Furthermore, Tauc's plot analysis of optical absorption data indicates that this compound (Dy₂(CO₃)₃) nanomaterials have a wide optical band gap, with reported energy values in the range of approximately 4.66 to 5.17 eV. researchgate.netscielo.org.mx

Photoluminescence studies on this compound nanoparticles have identified specific emission peaks. When excited, these nanoparticles exhibit emission bands corresponding to the electron transitions from the excited ⁴F₉/₂ level to lower levels. The most prominent emissions are a yellow band and a blue band, which are characteristic of Dy³⁺ luminescence. jspae.com Specifically, two main emission peaks have been reported: one around 20,700 cm⁻¹ (approximately 483 nm), corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition, and another around 17,540 cm⁻¹ (approximately 570 nm) from the ⁴F₉/₂ → ⁶H₁₃/₂ transition.

The table below details the significant electronic transitions observed in the photoluminescence of this compound.

| Transition Type | Transition | Wavenumber (cm⁻¹) | Wavelength (nm) | Color | Reference |

| Emission | ⁴F₉/₂ → ⁶H₁₅/₂ | ~20,700 | ~483 | Blue | |

| Emission | ⁴F₉/₂ → ⁶H₁₃/₂ | ~17,540 | ~570 | Yellow | |

| Absorption | ⁶H₁₅/₂ → Various Excited States | - | UV-Vis-NIR | - | scielo.org.mx |

These distinct optical properties make this compound a subject of interest for applications in luminescent materials. scielo.org.mx

Crystallization Pathways and Phase Transformation Mechanisms

Amorphous Dysprosium Carbonate (ADC) as a Precursor

The initial phase formed during the precipitation of this compound from aqueous solutions is typically an amorphous, poorly-ordered, and highly hydrated precursor. wordpress.comacs.orgrsc.org This amorphous this compound (ADC) serves as a critical intermediate in the formation of more stable crystalline structures. wordpress.comacs.orgrsc.org

Formation and Stability of Amorphous Phases

Amorphous this compound, with the general formula Dy₂(CO₃)₃·4H₂O, precipitates as highly hydrated spherical nanoparticles, typically 10–20 nanometers in diameter. wordpress.comwikipedia.org This precursor is formed by mixing solutions of a dysprosium salt, such as DyCl₃, with a carbonate source like Na₂CO₃ at room temperature. wordpress.com Studies have shown that ADC can also be synthesized via urea (B33335) hydrolysis. osti.gov

One of the remarkable characteristics of ADC is its exceptional stability under dry conditions. wordpress.comresearchgate.net When kept dry, it can resist crystallization even at elevated temperatures, up to approximately 550°C. wordpress.comresearchgate.netwhiterose.ac.uk This stability is attributed to the highly hydrated nature of the nanoparticles. wordpress.com However, in aqueous solutions, ADC is thermodynamically unstable and will transform into various crystalline phases. wordpress.comresearchgate.netwhiterose.ac.uk The transformation pathway and the resulting crystalline products are highly dependent on factors such as temperature and reaction time. wordpress.comresearchgate.netwhiterose.ac.uk

Factors Influencing Amorphization

The formation of an amorphous precursor is a common phenomenon in the crystallization of many ionic salts from supersaturated solutions. rsc.org Several factors influence the initial precipitation of this compound in an amorphous state. The rapid precipitation from a highly supersaturated solution favors the formation of a disordered, amorphous solid over a well-ordered crystalline lattice. rsc.org

The hydration energy of the rare earth ion also plays a significant role. rsc.org The high hydration energy of the Dy³⁺ ion contributes to the formation of a highly hydrated amorphous phase. rsc.org The presence of water molecules within the structure appears to stabilize the amorphous state, preventing immediate crystallization. wordpress.com Furthermore, the specific synthesis route, such as direct precipitation versus urea hydrolysis, can influence the characteristics of the resulting amorphous precursor. osti.gov

Crystallization Pathways of Amorphous this compound

The transformation of amorphous this compound into crystalline phases can proceed through different pathways depending on the environmental conditions. These transformations can occur in aqueous solutions or through solid-state transitions upon heating.

Transformation in Aqueous Solutions under Varied Temperatures and Reaction Times

In an aqueous environment, amorphous this compound undergoes a series of transformations. wordpress.comresearchgate.net The specific crystalline phase that emerges is a function of both the temperature of the solution and the duration of the reaction. wordpress.comresearchgate.net

At ambient temperature (around 21°C), ADC begins to transform into a nanocrystalline tengerite-type phase (Dy₂(CO₃)₃·2–3H₂O) within a couple of days. wordpress.com As the temperature is increased, the rate of transformation also increases. wordpress.com For instance, at elevated temperatures, the transformation to the tengerite-type phase is more rapid. wordpress.com

Prolonged aging in solution or treatment at higher temperatures leads to further transformations. At 165°C, after an extended period of 15 days, or more rapidly at 220°C (within 12 hours), the tengerite-type phase transforms into the more stable orthorhombic kozoite-type phase, DyCO₃(OH). wordpress.comresearchgate.net This transformation follows Ostwald's rule of stages, where the system progresses from a less stable (amorphous) to a more stable (crystalline) state through a series of intermediate metastable phases. acs.orgresearchgate.netnih.gov

| Temperature (°C) | Reaction Time | Resulting Crystalline Phase |

|---|---|---|

| 21 | 2 days | Tengerite-type (Dy₂(CO₃)₃·2–3H₂O) |

| 165 | 15 days | Kozoite-type (DyCO₃(OH)) |

| 220 | 12 hours | Kozoite-type (DyCO₃(OH)) |

Solid-State Transformations upon Thermal Treatment

When amorphous this compound is heated in a dry environment (in air), its transformation pathway is distinctly different from that in an aqueous solution. wordpress.com The ADC remains stable and does not crystallize into any intermediate carbonate phases upon dry heating below 550°C. wordpress.comwhiterose.ac.uk Above this temperature, the material undergoes a direct transformation. wordpress.com

This solid-state transformation involves the loss of water and carbonate ions, leading directly to the formation of dysprosium oxide (Dy₂O₃) by approximately 600°C. wordpress.com Thermogravimetric analysis confirms this process, showing significant weight loss corresponding to dehydration and decarbonation. wordpress.com Unlike the transformations in solution, no intermediate crystalline this compound phases are observed during this dry thermal treatment. wordpress.com

Formation of Intermediate Metastable Phases (e.g., Tengerite-type)

The crystallization of amorphous this compound in aqueous solutions prominently features the formation of an intermediate metastable phase, the tengerite-type this compound (Dy₂(CO₃)₃·2–3H₂O). wordpress.comacs.orgwhiterose.ac.uknih.gov This phase is poorly crystalline and serves as a stepping stone to the more thermodynamically stable kozoite-type structure. wordpress.com

The formation of this tengerite-type phase is a key step in the crystallization pathway under aqueous conditions. wordpress.comacs.org Its appearance aligns with the principle that complex crystallization processes often proceed through a cascade of phases with progressively lower free energy. whiterose.ac.uk The initial amorphous phase dissolves and recrystallizes to form the metastable tengerite-type phase, which in turn dissolves and recrystallizes to form the final stable basic this compound, Dy(OH)CO₃. acs.orgresearchgate.netnih.gov The morphology of these intermediate phases can vary, with the tengerite-type often characterized by acicular or needle-like crystals. researchgate.net

Thermogravimetric Analysis (TGA) of Phase Transformations

Thermogravimetric analysis (TGA) is a crucial technique for understanding the thermal stability and decomposition of this compound. wordpress.comwhiterose.ac.ukresearchgate.net It provides detailed information on dehydration and decarbonation processes. wordpress.com

Dehydration Processes and Water Content Determination

The initial stage of the thermal decomposition of amorphous this compound (ADC), with the formula Dy₂(CO₃)₃·4H₂O, involves the loss of its structural water. wordpress.com TGA reveals that this dehydration process occurs at approximately 100°C. wordpress.com The weight loss associated with the release of these four water molecules is about 12%. wordpress.com This initial water loss is a distinct step before the subsequent decomposition of the carbonate structure at higher temperatures. wordpress.com

Carbonate Decomposition and Conversion to Dysprosium Oxide

Table 2: Thermal Decomposition Stages of Amorphous this compound

| Temperature Range | Process | Product | Weight Loss (%) |

|---|---|---|---|

| ~100°C | Dehydration | Anhydrous this compound | 12 |

| >550°C - ~600°C | Carbonate Decomposition | Dysprosium Oxide (Dy₂O₃) | 23 |

| Total | 35 |

Application of Ostwald's Rule of Stages to this compound Crystallization

Ostwald's Rule of Stages posits that a system undergoing a phase change will transition through a series of metastable states, in order of increasing stability, rather than directly forming the most stable phase. researcher.life The crystallization of this compound from an amorphous precursor provides a clear example of this principle. researchgate.netacs.org

The initial amorphous this compound (ADC) is the least stable phase. wordpress.comresearchgate.netacs.org When aged in an aqueous solution, it does not directly crystallize into the most thermodynamically stable form. wordpress.comresearchgate.netacs.org Instead, it first transforms into a metastable intermediate, the tengerite-type phase (Dy₂(CO₃)₃·2–3H₂O). wordpress.comresearchgate.netacs.org This metastable phase then subsequently dissolves and recrystallizes to form the stable basic this compound, kozoite-type Dy(OH)CO₃. researchgate.netacs.org This sequential transformation from the least stable amorphous phase, through a metastable crystalline intermediate, to the final stable crystalline product is a classic illustration of Ostwald's Rule of Stages. researchgate.netacs.org

Self-Assembly Mechanisms in Carbonate-Containing Structures

The formation of structured this compound materials from amorphous precursors involves self-assembly mechanisms. researchgate.netacs.org Studies have shown that amorphous precursor units can self-assemble into one-dimensional (1D) and three-dimensional (3D) structures. researchgate.netacs.org This process is guided by the theory of negative ion coordination. researchgate.netacs.org The initial amorphous this compound consists of spherical nanoparticles. wordpress.comresearchgate.netacs.org During hydrothermal treatment, these nanoparticles undergo morphological and structural transformations, leading to the formation of more complex architectures. researchgate.netacs.org This indicates that the self-assembly of these initial building blocks plays a crucial role in the development of the final crystalline structures. researchgate.netacs.org

Coordination Chemistry and Advanced Structural Features

Dysprosium Coordination Environments in Carbonate Complexes

The dysprosium(III) ion in carbonate complexes typically exhibits high coordination numbers, a common feature for lanthanide ions. The specific coordination environment is influenced by the surrounding ligands, including carbonate ions, water molecules, and other organic or inorganic ligands present in the system.

In a notable example of a molecular dysprosium carbonate complex, [C(NH2)3]4Dy(CO3)4(H2O)·13H2O, the dysprosium ion is nine-coordinate. acs.org Its coordination sphere is composed of eight oxygen atoms from four bidentate carbonate ligands and one oxygen atom from a coordinated water molecule. acs.org This contrasts with the analogous erbium complex where the metal ion is eight-coordinate, highlighting the subtle influences of ionic radius on the coordination environment. acs.org

In more complex structures, such as cyanometallate- and carbonate-bridged chains, the Dy(III) ion can be eight-coordinated. x-mol.net For instance, in the complex [Dy2(LN5)2{Fe(CN)6}(CO3)(OH)], the Dy(III) ion's coordination sphere is defined by an N6O2 donor set from a pentadentate macrocyclic ligand, a cyanide ligand from [Fe(CN)6]3-, a carbonate ion, and a hydroxide (B78521) ion. x-mol.netrsc.org

Heteroleptic, polynuclear dysprosium(III)-carbamato complexes formed through in situ carbon dioxide capture showcase varied coordination geometries. rsc.org In a hexanuclear dysprosium complex, two distinct coordination environments are observed for the dysprosium ions. rsc.org Two of the dysprosium centers are best described as having a triangular dodecahedron geometry, while the third is characterized by a square antiprism geometry. rsc.org In a tetranuclear complex, the coordination geometries for the dysprosium ions are described as triangular dodecahedrons. rsc.org

The coordination environment significantly impacts the magnetic properties of these complexes. For instance, in a tetranuclear dysprosium carbamate (B1207046) complex, only one of the dysprosium ions, which adopts a square antiprism geometry, exhibits a pure mJ = ±15/2 ground state, a key factor for single-molecule magnet behavior. rsc.org

The following table summarizes the coordination environments of dysprosium in various carbonate complexes:

| Complex Formula | Dy(III) Coordination Number | Coordination Geometry |

| [C(NH2)3]4Dy(CO3)4(H2O)·13H2O | 9 | Not specified |

| [Dy2(LN5)2{Fe(CN)6}(CO3)(OH)] | 8 | Not specified |

| Hexanuclear Dy-carbamato complex | Not specified | Triangular dodecahedron and Square antiprism |

| Tetranuclear Dy-carbamato complex | Not specified | Triangular dodecahedron |

Role of Carbonate Ligands in Complex Formation (e.g., bridging modes)

Carbonate (CO32-) ligands are versatile in their coordination to metal ions and play a crucial role in the formation of polynuclear and extended this compound structures. acs.org Their ability to adopt various bridging modes allows for the construction of diverse and complex architectures. acs.org

Common bridging modes of the carbonate ligand include:

Bidentate: The carbonate ion coordinates to a single metal center through two of its oxygen atoms. This is observed in molecular complexes like [C(NH2)3]4Dy(CO3)4(H2O)·13H2O, where four bidentate carbonate ligands are coordinated to the dysprosium ion. acs.orgresearchgate.net

Bridging between two metal centers: The carbonate ligand can bridge two dysprosium ions. In the one-dimensional chain complex [Dy2(LN5)2{Fe(CN)6}(CO3)(OH)], the carbonate group bridges two Dy(III) ions, forming a dinuclear [Dy2(LN5)2(CO3)(OH)] unit which is a fundamental building block of the chain. x-mol.netrsc.org

Bridging multiple metal centers: Carbonate ions can bridge more than two metal centers, leading to the formation of larger clusters and networks. In hexanuclear dysprosium-carbamato complexes, two central carbonate ions each bridge four Dy(III) ions. rsc.org In a family of hexanuclear 3d-4f complexes with a [CoII3LnIII3(CO3)] core (where Ln includes Dy), the carbonate ligand bridges all three lanthanide centers in a rare η2:η2:η2-μ3 mode. researchgate.net In an octanuclear gadolinium cluster, which is isostructural to a previously reported dysprosium cluster, four carbonate ligands hold the eight metal ions together. nih.gov

The following table details the bridging modes of carbonate ligands in different dysprosium complexes:

| Complex Type | Carbonate Bridging Mode | Resulting Structure |

| Molecular tetra-carbonate | Bidentate | Discrete anionic units |

| 1D polymeric chain | Bridging two Dy(III) ions | Dinuclear structural units |

| Hexanuclear carbamato complex | Bridging four Dy(III) ions | Central core of the cluster |

| Hexanuclear Co-Dy complex | η2:η2:η2-μ3 bridging of three Dy(III) ions | [CoII3DyIII3(CO3)] core |

| Octanuclear cluster | Bridging multiple metal ions | Distorted square antiprism of metal ions |

Molecular this compound Structures

While this compound often forms extended polymeric or network structures, discrete molecular complexes have also been synthesized and characterized. A key example is the tetra-carbonate complex, [C(NH2)3]4Dy(CO3)4(H2O)·13H2O. acs.org This compound, along with its erbium analogue, represents the first structurally characterized molecular carbonate of dysprosium. acs.orgacs.org

The structure of this complex features discrete [Dy(CO3)4(H2O)]5− anionic units. acs.org In these units, the dysprosium ion is nine-coordinate, bound to eight oxygen atoms from four bidentate carbonate ligands and one oxygen atom from a water molecule. acs.org These anionic units are linked through interactions with lattice water molecules and guanidinium (B1211019) cations. acs.org

The synthesis of such molecular complexes is typically achieved in concentrated solutions of a counter-ion salt, such as guanidinium carbonate, which helps to isolate the discrete anionic this compound units. acs.org

One-Dimensional and Three-Dimensional Network Structures

This compound and its derivatives readily form extended one-dimensional (1D) and three-dimensional (3D) network structures. These structures are often built from the linkage of dysprosium ions by carbonate ligands and other bridging co-ligands.

One-Dimensional (1D) Structures:

A novel 1D polymeric chain complex, [Dy2(LN5)2{Fe(CN)6}(CO3)(OH)], has been synthesized where dinuclear [Dy2(LN5)2(CO3)(OH)] units are linked by [Fe(CN)6]3- ligands to form an infinite chain. x-mol.netrsc.org The carbonate group in this structure bridges two Dy(III) ions. x-mol.netrsc.org

Another example is the quasi-1D chain fluorocarbonate, NaDy(CO3)F2, synthesized under supercritical hydrothermal conditions. chemrxiv.org This compound features Dy-based zigzag chains. chemrxiv.org

One-dimensional coordination polymers with a heterobimetallic backbone of alternating dysprosium and alkali metal atoms (cesium or potassium) bridged by dibenzoylmethane (B1670423) ligands have also been prepared using cesium carbonate as a base. wolfresearchgroup.com

Three-Dimensional (3D) Structures:

The transformation of an amorphous this compound precursor in solution can lead to the formation of crystalline 3D structures. acs.org For example, under hydrothermal conditions, a stable crystalline basic this compound, Dy(OH)CO3, with a 3D network structure can be obtained. acs.orgwhiterose.ac.uk The self-assembly of amorphous precursor units can result in both 1D and 3D structures. acs.org

The formation and dimensionality of these networks are influenced by factors such as temperature, reaction time, and the presence of other ligands or ions in the synthesis. researchgate.net

Phosphonate (B1237965) this compound Cages and Aggregation

Phosphonate ligands have been instrumental in the construction of intricate, cage-like this compound clusters. acs.orgacs.org These structures are of significant interest due to their complex topologies and interesting magnetic properties. acs.org

In these cages, carbonate ions are typically found at the core, while the phosphonate ligands encapsulate the exterior. acs.orgacs.org The aggregation of these cages can be controlled by the choice of co-ligands and the presence or absence of templating cations and anions. acs.orgacs.org

For example, two notable phosphonate this compound cages have been synthesized:

[Dy12Na26(μ3-O3PC11H9)(μ4-O3PC11H9)(μ6-O3PC11H9)9(μ8-CO3)7(μ9-CO3)3(L1)5(μ3-O)6(μ2-O)10(DMF)6(H2O)9]·5DMF·4MeCN·4H2O (Complex 1): This is a heterobimetallic cage where sodium and carbonate ions act as templates. acs.orgacs.org

[Dy22(μ3-O3PC10H7)4(μ5-O3PC10H7)4(μ6-O3PC10H7)6(μ5-CO3)2(μ6-CO3)4(L2)4(μ2-COO)4(μ3-O)4(μ2-O)2(H2O)11]·95MeOH·78H2O (Complex 2): This is a homometallic cage formed by removing the templating ions. acs.orgacs.org

The phosphonate ligands in these cages exhibit diverse coordination modes, such as μ3-η1:η2:η1, μ4-η2:η2:η2, and μ6-η2:η2:η3, encircling the outer wall of the cage. acs.org The carbonate ions also display various high-coordination bridging modes, including μ8 and μ9 in Complex 1, and μ5 and μ6 in Complex 2. acs.org

The aggregation of these this compound cages has a significant impact on their magnetic properties, influencing the magnetic relaxation behavior. acs.orgacs.org

Incorporation into Polyoxometalate (POM) Structures

This compound units can be incorporated into the structure of polyoxometalates (POMs), creating complex hybrid materials with interesting magnetic and catalytic properties. nih.gov

A notable example is the dysprosium-containing tungstoarsenate (B1172381), K8-nH3-n[Dy3-nKn(H2O)3(CO3)(A-α-AsW9O34)(A-β-AsW9O34)]·22H2O (where n = 0 or 1). nih.gov In this structure, a {Dy3-nKn(H2O)3(CO3)}(7 - 2n)+ unit links two different trivacant Keggin unit isomers, [A-α-AsW9O34]9- and [A-β-AsW9O34]9-. nih.gov The carbonate ion (CO32-) is encapsulated within the triangular plane formed by the dysprosium and potassium ions, resulting in a stable, sandwich-type polyoxoanion. nih.gov

The incorporation of the this compound moiety into the POM framework can influence the magnetic properties of the resulting compound. For instance, the aforementioned tungstoarsenate complex exhibits magnetic relaxation behavior in a static magnetic field. nih.gov

Magnetic Properties of Dysprosium Carbonate Compounds

Paramagnetic Behavior of Dysprosium Carbonate Phases

Several phases of this compound exhibit paramagnetic behavior over a wide temperature range. Studies on amorphous this compound (ADC), with the formula Dy₂(CO₃)₃·4H₂O, and the crystalline orthorhombic kozoite-type phase, DyCO₃(OH), have confirmed their paramagnetic nature from 1.8 K to 300 K. wordpress.comresearchgate.netresearchgate.netwhiterose.ac.uk The temperature dependence of the molar magnetic susceptibility for these phases adheres to the Curie-Weiss law. wordpress.com

Magnetic susceptibility measurements reveal distinct characteristics for the amorphous and crystalline forms. For amorphous this compound (ADC), a Weiss temperature of -4.33 K and an effective magnetic moment (μeff) of 8.17 μB per Dy³⁺ ion have been recorded. wordpress.com In contrast, the crystalline kozoite-type phase, DyCO₃(OH), displays a Weiss temperature of -5.32 K and a higher effective magnetic moment of 10.65 μB per Dy³⁺ ion. wordpress.com This higher value is comparable to the theoretical magnetic moment for a free Dy³⁺ ion. wordpress.com The observed paramagnetism in these compounds is a foundational property stemming from the unpaired electrons in the 4f shell of the dysprosium ions. researchgate.net

Table 1: Magnetic Properties of Paramagnetic this compound Phases

| Compound Phase | Formula | Weiss Temperature (θ) | Effective Magnetic Moment (μeff) per Dy³⁺ ion | Temperature Range | Source |

|---|---|---|---|---|---|

| Amorphous this compound (ADC) | Dy₂(CO₃)₃·4H₂O | -4.33 K | 8.17 μB | 1.8 K - 300 K | wordpress.com |

| Kozoite-type Dysprosium Hydroxycarbonate | DyCO₃(OH) | -5.32 K | 10.65 μB | 1.8 K - 300 K | wordpress.com |

Single-Molecule Magnet (SMM) and Single-Chain Magnet (SCM) Behavior in this compound Complexes

The integration of carbonate ions as bridging ligands in polynuclear dysprosium complexes has led to the development of materials exhibiting Single-Molecule Magnet (SMM) and Single-Chain Magnet (SCM) properties. These materials are notable for displaying slow magnetic relaxation and, in some cases, magnetic hysteresis at the molecular level. researchgate.net

Researchers have successfully synthesized carbonate-bridged SMMs by reacting dysprosium salts with ligands under conditions that allow for the atmospheric fixation of carbon dioxide, which then acts as a bridging carbonate ligand. rsc.org Examples include:

Dimeric and Trimeric SMMs : A dimeric complex, [Dy₂(μ-CO₃)(bbpen)₂(H₂O)], and a trimeric complex, [Dy₃(μ₃-CO₃)(bppen)₃]³⁺, have been synthesized where the carbonate ion bridges the dysprosium centers. arxiv.orgresearchgate.net

Hexanuclear SMMs : A triangular prism-type Dy₆ cluster complex, [Dy₆(CO₃)₂(LSchiff)₆(H₂O)₃(MeOH)Cl₂], features two μ₃-carbonate bridging ligands and shows good zero-field SMM properties. rsc.org

Trinuclear SMMs : A complex with a perfectly equilateral triangular structure, [Dy₃(μ₃-CO₃)(Clbbpen)₃]⁺, has been reported where the carbonate bridge is central to the molecule's structure and magnetic behavior. researchgate.net

In addition to discrete molecular clusters, carbonate ions have been instrumental in constructing one-dimensional (1D) chain complexes. A notable example is a cyanometallate- and carbonate-bridged dysprosium(III) chain, [Dy₂(Lᴺ⁵)₂{Fe(CN)₆}(CO₃)(OH)]. x-mol.netrsc.org In this structure, a CO₃²⁻ group first bridges two Dy(III) ions to form a dinuclear unit, which is then linked by [Fe(CN)₆]³⁻ ligands to create an infinite chain. x-mol.netrsc.org This compound exhibits the characteristics of a Single-Chain Magnet (SCM), demonstrating how carbonate bridging can be used to build extended magnetic structures. x-mol.net

Magnetic Relaxation Dynamics and Energy Barriers

A key characteristic of this compound-based SMMs and SCMs is their slow magnetic relaxation, which is quantified by an effective energy barrier (Ueff) for the reversal of magnetization. This barrier is a critical parameter for potential applications in high-density data storage and quantum computing. researchgate.net The magnitude of Ueff is highly sensitive to the specific structure and coordination environment of the dysprosium ions within the complex.

Studies have revealed a wide range of energy barriers in carbonate-bridged dysprosium complexes:

For the dimeric SMM [Dy₂(μ-CO₃)(bbpen)₂(H₂O)], the effective relaxation barrier at a zero DC field is 51 K. arxiv.orgresearchgate.net

The trimeric SMM [Dy₃(μ₃-CO₃)(bppen)₃]³⁺ shows a significantly higher barrier of 422 K. arxiv.orgresearchgate.net

The hexanuclear Dy₆ cluster with double μ₃-carbonate bridges displays a Ueff/k value of 150.9 K. rsc.org

The 1D chain complex [Dy₂(Lᴺ⁵)₂{Fe(CN)₆}(CO₃)(OH)] exhibits two field-induced slow relaxation processes with distinct energy barriers of 40.2 K and 9.8 K. x-mol.netrsc.org

Table 2: Effective Energy Barriers (Ueff) in this compound SMMs and SCMs

| Complex Type | Complex Formula Snippet | Ueff (K) | Magnetic Field Condition | Source |

|---|---|---|---|---|

| Dimeric SMM | [Dy₂(μ-CO₃)(bbpen)₂] | 51 | Zero DC field | arxiv.orgresearchgate.net |

| Trimeric SMM | [Dy₃(μ₃-CO₃)(bppen)₃]³⁺ | 422 | Zero DC field | arxiv.orgresearchgate.net |

| Hexanuclear SMM | [Dy₆(CO₃)₂] | 150.9 | Zero DC field | rsc.org |

| Single-Chain Magnet (SCM) | [Dy₂(CO₃)(OH){Fe(CN)₆}] | 40.2 | Field-induced | rsc.org |

| 9.8 |

Influence of Structural Aggregation on Magnetic Properties

The aggregation of dysprosium ions into polynuclear clusters, often facilitated by carbonate bridges, has a significant influence on the resulting magnetic properties. The transition from mononuclear to dinuclear, and subsequently to higher nuclearity clusters, directly impacts the magnetic relaxation dynamics and the effective energy barrier.

A clear example of this is seen when comparing a dimeric [Dy₂(μ-CO₃)] complex with a trimeric [Dy₃(μ₃-CO₃)] analogue. The increase in nuclearity from two to three dysprosium ions leads to a dramatic enhancement of the energy barrier from 51 K to 422 K, respectively. arxiv.orgresearchgate.net This demonstrates that structural modification through aggregation can be a powerful tool to tune the SMM behavior.

Another study highlights the anion's role in determining the final structure and its magnetic properties. When using a nitrate (B79036) anion, a butterfly-like Dy₄ cluster was formed with a Ueff/k value of 116.5 K. rsc.org However, when the nitrate was replaced by a chloride anion, atmospheric CO₂ was captured to form carbonate bridging ligands, resulting in a triangular prism-type Dy₆ cluster. rsc.org This larger aggregate exhibited an enhanced energy barrier of 150.9 K, further confirming that the degree and geometry of structural aggregation are key factors in modulating the magnetic relaxation dynamics of polynuclear dysprosium systems. rsc.org Similarly, research on other dysprosium clusters has shown that the transition from a dinuclear to a nonanuclear cluster can lead to variable magnetic relaxation and a significant change in the energy barrier, underscoring the structure-activity relationship. researchgate.net

Applications of Dysprosium Carbonate in Materials Science and Engineering

Precursors for Functional Dysprosium Materials

Dysprosium carbonate's primary application is as a precursor for the synthesis of other functional materials containing dysprosium. nanorh.com It is a water-insoluble source of dysprosium that can be easily transformed into other compounds, making it a versatile starting point for various manufacturing processes. americanelements.comfuncmater.com

This compound is a crucial precursor in the manufacturing of powerful permanent magnets, specifically neodymium-iron-boron (NdFeB) magnets. nanorh.comheegermaterials.com Dysprosium is added to NdFeB magnets to enhance their performance at high temperatures. aemree.com This addition improves the magnet's coercivity, which is its ability to resist demagnetization, making it suitable for demanding applications like electric vehicle motors and wind turbine generators. chemicalbook.comwikipedia.org Up to 6% of the neodymium in these magnets can be substituted with dysprosium. wikipedia.org The process often involves recycling end-of-life NdFeB magnets, where the magnet scrap is processed to produce rare earth carbonates, including this compound, which can then be used to manufacture new magnets. juniorminingnetwork.com This recycling process is a critical aspect of creating a sustainable supply chain for these essential materials. juniorminingnetwork.com

Key Data on Dysprosium in NdFeB Magnets:

Percentage of Dysprosium: Up to 6% of neodymium is substituted with dysprosium. wikipedia.org

Function: Increases coercivity and thermal stability. aemree.comchemicalbook.com

Applications: Electric vehicle motors, wind turbines, consumer electronics. aemree.comwikipedia.org

This compound is readily converted to dysprosium oxide (Dy₂O₃) through a process called calcination, which involves heating the material to high temperatures. americanelements.comfuncmater.com This thermal decomposition is a straightforward and efficient method for producing dysprosium oxide nanoparticles. researchgate.netspringerprofessional.de Dysprosium oxide is a critical material in its own right, with applications in nuclear reactors, specialty ceramics, and as a component in advanced optical and magnetic materials. wikipedia.orgacs.org The ability to produce high-purity dysprosium oxide from the carbonate precursor is a significant step in the value chain of rare earth materials. americanelements.com

Conversion Process: Thermal decomposition (calcination) of this compound. americanelements.comresearchgate.net

Product: Dysprosium Oxide (Dy₂O₃). americanelements.comresearchgate.net

Significance: Produces a high-purity, functional rare earth oxide for various applications. americanelements.com

| Functional Material | Precursor Role of this compound | Key Research Finding |

|---|---|---|

| NdFeB Magnets | Source of dysprosium for enhancing high-temperature performance and coercivity. nanorh.comaemree.comchemicalbook.com | Recycling processes can convert NdFeB magnet scrap into rare earth carbonates, including this compound, for new magnet production. juniorminingnetwork.com |

| Dysprosium Oxide | Readily converted to dysprosium oxide via calcination. americanelements.comfuncmater.com | A one-step thermal decomposition method allows for the efficient conversion of this compound to dysprosium oxide nanoparticles. researchgate.netspringerprofessional.de |

Catalysis

Dysprosium compounds, including those derived from this compound, exhibit catalytic properties that are valuable in various chemical processes. heegermaterials.comsamaterials.com The unique electronic structure of dysprosium allows it to act as a catalyst, accelerating chemical reactions and improving process efficiency. aemree.com

Dysprosium compounds serve as catalysts in a range of industrial chemical reactions, including the production of fine chemicals, petrochemicals, and polymers. aemree.com Their catalytic activity can lead to increased reaction rates, reduced energy consumption, and minimized formation of unwanted byproducts, contributing to more sustainable manufacturing practices. aemree.com The thermal and chemical stability of dysprosium-based catalysts also makes them reliable for use in harsh industrial environments. aemree.com Nanofibers of dysprosium compounds, which can be derived from the carbonate, have a large surface area, making them effective catalysts. wikipedia.org

This compound and its derivatives have applications in environmental catalysis. heegermaterials.com For instance, dysprosium oxide, produced from the carbonate, has been investigated as a support material for calcium oxide (CaO) in thermochemical energy storage systems, which can be used in solar thermal power plants. In this application, the dysprosium oxide helps to prevent the sintering of the CaO, maintaining its a high surface area and improving its long-term stability for CO₂ capture and release cycles. frontiersin.org Additionally, this compound and dysprosium oxide nanoparticles have been studied as photocatalysts for the degradation of pollutants like methylene (B1212753) orange under ultraviolet light. researchgate.netspringerprofessional.de

| Application Area | Specific Role | Research Finding |

|---|---|---|

| Industrial Chemistry | Catalyst for producing fine chemicals, petrochemicals, and polymers. aemree.com | Dysprosium-based catalysts improve reaction efficiency and reduce byproducts. aemree.com |

| Environmental Catalysis | Component in materials for thermochemical energy storage and CO₂ capture. frontiersin.org | Dysprosium oxide support enhances the stability and performance of CaO-based sorbents. frontiersin.org |

| Photocatalysis | Photocatalyst for degrading organic pollutants. researchgate.netspringerprofessional.de | This compound and oxide nanoparticles show photocatalytic activity under UV light. researchgate.netspringerprofessional.de |

Dopants in Advanced Materials

This compound is also used to introduce dysprosium as a dopant into various advanced materials, thereby modifying their properties for specific applications. heegermaterials.com The addition of small amounts of dysprosium can significantly enhance the optical, magnetic, and thermal characteristics of the host material. ontosight.ai

Dysprosium is a well-known activating dopant in various inorganic lattices, capable of producing white light emission. researchgate.net When doped into glass and ceramics, dysprosium ions can improve their thermal stability and optical properties. nanorh.comontosight.ai These dysprosium-doped materials are utilized in the manufacturing of specialty glass, lasers, and phosphors for lighting and displays. nanorh.comsamaterials.comontosight.ai For example, dysprosium-doped crystals are crucial for creating high-powered laser systems used in industrial and medical applications. aemree.com

Glass Manufacturing

In glass manufacturing, dysprosium compounds, including those derived from this compound, are used to create specialty glasses with tailored optical and thermal properties. nanorh.com Dysprosium is added to various advanced optical formulations because it emits light in the 470-500 and 570-600 nm wavelengths. americanelements.com This makes it useful in laser glassware and other optical devices. nanorh.comchemicalbook.com Dysprosium(III) fluoride, for which this compound can be a precursor, is noted for its ability to absorb and emit light at specific wavelengths, making it valuable in high-performance optical materials. heavenmaterials.com

Ceramics Manufacturing for Thermal Stability and Optical Properties

Dysprosium compounds derived from this compound are incorporated into ceramic materials to improve their thermal stability and optical characteristics. nanorh.comsmolecule.com Dysprosium oxide-based ceramics, for instance, are prized for their capacity to withstand extreme temperatures, making them essential in environments where other materials would fail. aemree.com Research has explored the doping of barium titanate ceramics with dysprosium, which influences the material's structure and dielectric properties. researchgate.net Furthermore, dysprosium can be used to produce nanofibers with high strength and natural corrosion resistance, which have the potential for reinforcing ceramic materials in high-temperature applications. americanelements.com

Nuclear Energy Applications

The nuclear industry utilizes dysprosium for its exceptional ability to absorb neutrons, a critical function for maintaining reactor safety and efficiency.

Neutron Absorption in Control Rods for Nuclear Reactors

Dysprosium possesses a high thermal neutron absorption cross-section, making it a valuable material for control rods in nuclear reactors. wikipedia.orgmetallurgyfordummies.comexamples.com These rods, often in the form of dysprosium-oxide–nickel cermets, regulate the rate of fission reactions by absorbing neutrons, thereby ensuring the safe and efficient operation of the reactor. nanorh.comwikipedia.orgchemicalbook.com Dysprosium oxide-nickel cement is particularly effective as it readily absorbs neutrons without swelling or contracting, even under prolonged neutron bombardment. nanoshel.com

Data Storage Applications

The magnetic properties of dysprosium and its compounds are leveraged in the development of high-density data storage media. Because dysprosium and its compounds are highly susceptible to magnetization, they are employed in various data-storage applications, such as in hard disks. wikipedia.orgchemicalbook.commade-in-china.com The unique magnetic characteristics of dysprosium make it a promising candidate for the production of high-performance data storage materials. nanorh.com

High-Intensity Lighting Applications (e.g., Halide Lamps)

Dysprosium compounds are integral to the manufacturing of certain types of high-intensity lighting, valued for their excellent color rendering. nanorh.com Dysprosium iodide, often synthesized from dysprosium compounds, is used in high-intensity metal halide lamps to produce a bright, white light. examples.comenglishlib.org These lamps, which may also contain a mixture of dysprosium, holmium, and thulium halides, are known for their high color rendering index, making them suitable for specialized applications like film and television production. nanorh.comphilips.co.id

Scientific Research and Development of Novel Materials

This compound serves as a precursor in the scientific exploration and creation of new materials with advanced functionalities. heegermaterials.com Research has focused on the crystallization of amorphous this compound (ADC), a poorly ordered and highly hydrated precursor, to understand the formation pathways of various dysprosium compounds. wordpress.comresearchgate.net Studies have shown that ADC can transform into different crystalline phases depending on the conditions, which is crucial for controlling the synthesis of specific dysprosium-based materials for applications in fields like magnetism and optics. researchgate.networdpress.comwhiterose.ac.uk The development of such novel materials is driven by the increasing demand for dysprosium in clean energy technologies and other high-tech sectors. wordpress.commdpi.com

Interactive Data Table: Properties of Dysprosium Compounds

| Property | This compound | Dysprosium Oxide | Dysprosium (metal) |

| Chemical Formula | Dy2(CO3)3 | Dy2O3 | Dy |

| Appearance | White or light yellow powder americanelements.commade-in-china.com | Pastel yellowish-greenish powder smolecule.com | Metallic, bright silver luster wikipedia.org |

| Solubility in Water | Insoluble wikipedia.orgchemicalbook.com | Insoluble suoyi-group.com | Reacts with hot water smolecule.com |

| Key Application | Precursor for other Dy compounds nanorh.com | Neutron absorption, ceramics smolecule.comwikipedia.org | Permanent magnets wikipedia.org |

Interactive Data Table: Applications of this compound Derivatives

| Application Area | Specific Use | Dysprosium Compound Form | Key Property Leveraged |

| Glass Manufacturing | Specialty laser glass chemicalbook.com | Dysprosium Oxide thermograde.com | Specific wavelength emission americanelements.com |

| Ceramics | High-temperature stability nanorh.comsmolecule.com | Dysprosium Oxide smolecule.comaemree.com | Thermal resistance aemree.com |

| Nuclear Energy | Control rods nanorh.comwikipedia.org | Dysprosium-Oxide-Nickel Cermet wikipedia.orgchemicalbook.com | High neutron absorption cross-section wikipedia.orgontosight.ai |

| Data Storage | Hard disks wikipedia.orgmade-in-china.com | Dysprosium Compounds wikipedia.org | High magnetic susceptibility wikipedia.org |

| High-Intensity Lighting | Halide lamps nanorh.comexamples.com | Dysprosium Iodide examples.comenglishlib.org | Bright, white light emission examples.com |

Environmental Chemistry of Dysprosium and Carbonate Interactions

Dysprosium's Criticality as a Rare Earth Element

Dysprosium (Dy), a heavy rare earth element (HREE) with atomic number 66, is classified as a critical raw material by major industrial regions, including the United States and the European Union. mtech.edubriandcolwell.comrareearths.com Its criticality stems from its indispensable role in modern, green technologies combined with a high risk of supply disruption. briandcolwell.comrareearths.com Dysprosium is a key component in the production of high-strength permanent magnets, specifically neodymium-iron-boron (NdFeB) magnets. asm-au.comdy6metals.com Adding a small amount of dysprosium to these magnets significantly enhances their performance at high temperatures and improves resistance to demagnetization. briandcolwell.comrareearths.com This property is crucial for demanding applications such as the electric motors in hybrid and electric vehicles and the generators in wind turbines, where magnets must maintain their strength under extreme heat. briandcolwell.comrareearths.com Without dysprosium, these clean energy technologies would be compromised, as the magnets could fail at operating temperatures. briandcolwell.com

Beyond clean energy, dysprosium is vital for various other high-tech and defense applications. It is used in control rods for nuclear reactors due to its excellent neutron-absorption capabilities, in data storage devices, and in certain advanced laser materials. asm-au.comdy6metals.com Defense applications include use in jet fighter engines, missile guidance systems, and sonar sensors, all of which require components with high thermal stability. briandcolwell.comdy6metals.com